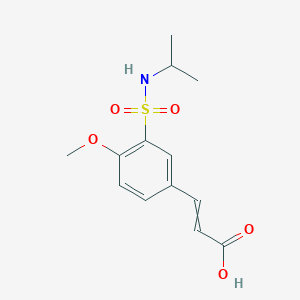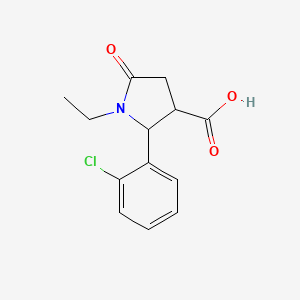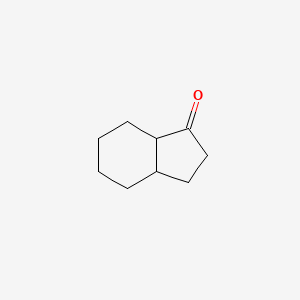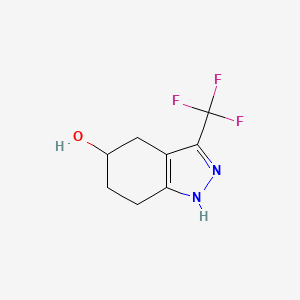
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid is an organic compound that features a sulfonamide group, a methoxy group, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid typically involves multiple steps. One common approach is to start with the sulfonation of a suitable aromatic precursor, followed by the introduction of the isopropyl group. The methoxy group can be introduced via methylation reactions. The final step involves the formation of the acrylic acid moiety through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as an inhibitor or modulator of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Isopropylsulfamoyl)benzeneboronic acid: This compound shares the sulfonamide group but differs in the presence of a boronic acid moiety.
Phenylboronic acid: While it lacks the sulfonamide and methoxy groups, it is structurally similar in having a phenyl ring and boronic acid group.
Uniqueness
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H17NO5S |
|---|---|
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
3-[4-methoxy-3-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-9(2)14-20(17,18)12-8-10(5-7-13(15)16)4-6-11(12)19-3/h4-9,14H,1-3H3,(H,15,16) |
Clé InChI |
CKQVXJBNKZGLEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)



![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)




![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)

![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B11724537.png)
